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Compound of Interest

Compound Name: N,N-Diethylacetoacetamide

Cat. No.: B146574

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
organic compound N,N-Diethylacetoacetamide (CAS No. 2235-46-3). The information
presented herein is intended to support research and development activities by providing
detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with standardized experimental protocols.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for N,N-
Diethylacetoacetamide, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 13C NMR data provide detailed information about the hydrogen and
carbon framework of N,N-Diethylacetoacetamide.

IH NMR Data

The *H NMR spectrum of N,N-Diethylacetoacetamide was acquired in deuterated chloroform
(CDCIs) on a 400 MHz instrument. The chemical shifts (&) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).
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: . Coupling
) Chemical Shift o ] )
Assignment Multiplicity Integration Constant (J) in
(ppm)
Hz
CHs (ethyl) 1.140, 1.186 t 6H 7.1
CHz2 (ethyl) 3.296, 3.397 q 4H 7.1
CHz (acetyl) 3.517 s 2H -
CHs (acetyl) 2.281 s 3H -

Note: The two ethyl groups are diastereotopic, leading to distinct signals for the CHz and CHs
protons.

BC NMR Data

Due to the limited availability of direct experimental 13C NMR data for N,N-
Diethylacetoacetamide in the public domain, the following data for the closely related
analogue, N,N-Dimethylacetoacetamide, is provided as a reference. The spectral patterns are
expected to be similar, with predictable shifts for the ethyl versus methyl groups.

Assignment (for N,N- : .
, , Chemical Shift (ppm)
Dimethylacetoacetamide)

C=0 (amide) 169.4
C=0 (ketone) 204.8
CH2 51.5
N-CHs 35.6, 37.8
CO-CHs 30.2

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
following are the characteristic IR absorption bands for N,N-Diethylacetoacetamide.
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Wavenumber (cm~?) Intensity Assignment

~2975 Strong C-H stretch (alkane)
~1715 Strong C=0 stretch (ketone)
~1645 Strong C=0 stretch (amide)
~1450 Medium C-H bend (alkane)
~1260 Medium C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The following table lists the major fragments observed in the electron ionization
(El) mass spectrum of N,N-Diethylacetoacetamide.[1]

m/z Relative Intensity (%) Plausible Fragment
157 15.3 [M]* (Molecular lon)
142 6.2 [M - CHs]*

114 7.6 [M - CsH7]*

100 4.3 [M - CaHsO]*

86 3.1 [CsH12NOJ*

85 9.2 [CsH11NOJ*

72 32.6 [CaH10N]*

58 100.0 [C3HsN]*

44 22.7 [C2HeN]*

43 38.3 [C2H30]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.
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NMR Spectroscopy

1H and 13C NMR Sample Preparation and Acquisition

o Sample Preparation: Approximately 10-20 mg of N,N-Diethylacetoacetamide is accurately
weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

e NMR Tube: The solution is transferred to a 5 mm NMR tube.

 Instrumentation: Spectra are recorded on a 400 MHz (for *H) or 100 MHz (for 3C) NMR
spectrometer.

e Acquisition Parameters (*H NMR):

o

Pulse sequence: zg30

[¢]

Number of scans: 16

[¢]

Relaxation delay: 1.0 s

[e]

Spectral width: 20 ppm

e Acquisition Parameters (33C NMR):

[¢]

Pulse sequence: zgpg30

Number of scans: 1024

o

[e]

Relaxation delay: 2.0 s

o

Spectral width: 240 ppm

e Processing: The free induction decay (FID) is Fourier transformed, and the resulting
spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm.

IR Spectroscopy
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Attenuated Total Reflectance (ATR) - FTIR

o Sample Application: A small drop of neat N,N-Diethylacetoacetamide is placed directly onto
the crystal of an ATR-FTIR spectrometer.

o Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~1.

e Background Correction: A background spectrum of the clean ATR crystal is recorded and
subtracted from the sample spectrum.

o Data Processing: The resulting transmittance or absorbance spectrum is analyzed for
characteristic absorption bands.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of N,N-Diethylacetoacetamide is prepared in a
volatile organic solvent such as dichloromethane or ethyl acetate.

 Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an
electron ionization (EI) source is used.

e GC Conditions:
o Injector temperature: 250 °C

o Oven program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a
rate of 10 °C/min.

o Carrier gas: Helium at a constant flow rate.

e MS Conditions:
o lonization mode: Electron lonization (El) at 70 eV.
o Mass range: m/z 40-400.

o Source temperature: 230 °C.
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o Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the
compound, and the corresponding mass spectrum is analyzed for the molecular ion and

fragmentation pattern.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of N,N-
Diethylacetoacetamide.
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General workflow for the spectroscopic analysis of N,N-Diethylacetoacetamide.
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Plausible mass fragmentation pathway for N,N-Diethylacetoacetamide.
Structural assignments of *H NMR signals for N,N-Diethylacetoacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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